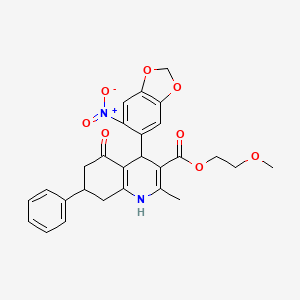![molecular formula C21H15NO5S B12491979 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 3-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-oxo-2H-croman-7-il es un compuesto orgánico complejo que presenta una combinación de grupos tiazol, cromanon y metoxifenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de 3-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-oxo-2H-croman-7-il normalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con la preparación del anillo tiazol, que se puede sintetizar haciendo reaccionar 4-bromo-3-oxopentanoato de etilo con tiourea en etanol . La parte cromanon se puede sintetizar por separado y luego acoplar con el derivado de tiazol en condiciones apropiadas.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 3-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-oxo-2H-croman-7-il puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los anillos aromáticos en el compuesto pueden experimentar reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación usando bromo o cloración usando gas cloro.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El acetato de 3-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-oxo-2H-croman-7-il tiene varias aplicaciones de investigación científica:
Ciencia de materiales: Sus partes cromanon y tiazol se pueden utilizar en el desarrollo de semiconductores orgánicos y diodos emisores de luz.
Estudios biológicos: El compuesto se puede utilizar como una sonda para estudiar varias vías bioquímicas y actividades enzimáticas.
Mecanismo De Acción
El mecanismo de acción del acetato de 3-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-oxo-2H-croman-7-il implica su interacción con objetivos moleculares y vías específicas. El anillo tiazol puede interactuar con enzimas y receptores, potencialmente inhibiendo o activando vías bioquímicas . La parte cromanon también puede contribuir a la actividad biológica del compuesto al interactuar con componentes celulares e influir en las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Sulfatiazol: Un fármaco antimicrobiano que contiene un anillo tiazol.
Ritonavir: Un fármaco antirretroviral con una parte tiazol.
Abafungin: Un fármaco antifúngico con una estructura de tiazol.
Singularidad
El acetato de 3-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-oxo-2H-croman-7-il es único debido a su combinación de grupos tiazol, cromanon y metoxifenil. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H15NO5S |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
[3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H15NO5S/c1-12(23)26-16-8-5-14-9-17(21(24)27-19(14)10-16)20-22-18(11-28-20)13-3-6-15(25-2)7-4-13/h3-11H,1-2H3 |
Clave InChI |
SURDZTBGWZQBBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491900.png)
![7-Amino-5-[4-(benzyloxy)phenyl]-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12491901.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491915.png)
![ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate](/img/structure/B12491921.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-propylacetamide](/img/structure/B12491927.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12491928.png)
![N-benzyl-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12491931.png)
![4-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491932.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491961.png)
![7,8,9,10-Tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12491963.png)
![N-(4-bromophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12491970.png)

